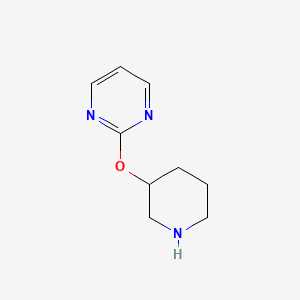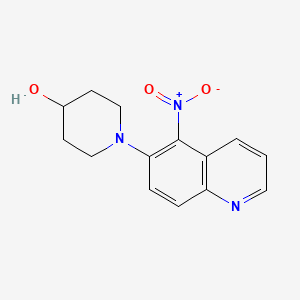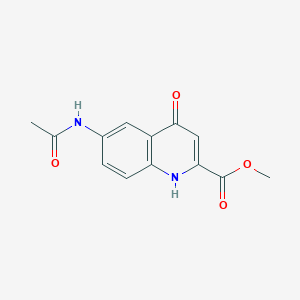
1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride
説明
1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride is a chemical compound with the CAS Number: 90944-01-7 . It has a molecular weight of 254.59 . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-1-butanamine hydrochloride . The compound is typically stored at room temperature and should be kept dry and cool .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H13Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . .科学的研究の応用
Environmental Impact and Degradation
Research on chlorophenols, compounds structurally related to 1-(3,4-Dichlorophenyl)butan-1-amine hydrochloride, shows moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, with bioaccumulation expected to be low. Notably, these compounds significantly impact water quality due to their strong organoleptic effect (Krijgsheld & Gen, 1986).
Wastewater Treatment
In the context of pesticide production, wastewater containing toxic pollutants similar to chlorophenols has been a significant concern. Biological processes, such as membrane bioreactors and granular activated carbon, have shown efficacy in removing 80-90% of such contaminants, indicating a potential application area for studying this compound in wastewater treatment technologies (Goodwin et al., 2018).
Biomedical Applications
The development of bio-inspired adhesive materials, like catechol-conjugated chitosan, highlights the importance of understanding the chemical properties of chlorophenyl derivatives. These materials, inspired by mussel adhesive proteins, demonstrate significant potential for wound healing and tissue adhesion, suggesting a research avenue for the biomedical application of this compound (Ryu, Hong, & Lee, 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines and azo dyes, which are structurally or functionally related to this compound. This suggests the potential for using AOPs in researching the degradation pathways and environmental detoxification of such compounds (Bhat & Gogate, 2021).
Safety and Hazards
特性
IUPAC Name |
1-(3,4-dichlorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJQUXPUXYTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)
![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)

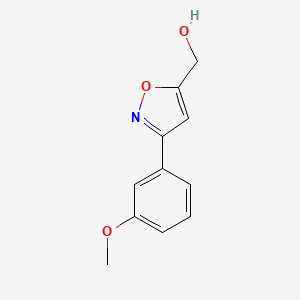
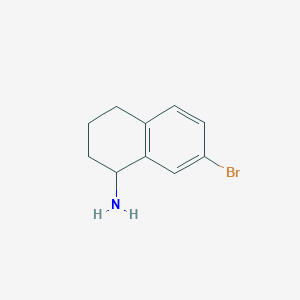
![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
